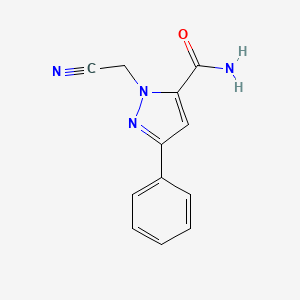

1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group at the 1-position, a phenyl group at the 3-position, and a carboxamide group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent like cyanomethyl bromide.

Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The cyanomethyl group (–CH2CN) and carboxamide (–CONH2) moieties participate in nucleophilic substitution reactions.

Key Findings :

-

Sulfenylation reactions under N-iodosuccinimide (NIS) catalysis proceed via cyclization and sulfenylation steps, forming disulfide intermediates (e.g., 1,2-diphenyldisulfane) .

-

Electron-donating groups on aryl substituents enhance substitution yields .

Oxidation and Reduction Reactions

The pyrazole ring and substituents undergo redox transformations.

Key Findings :

-

Oxidation of the cyanomethyl group yields stable carboxylic acid derivatives, useful for further functionalization.

-

Reduction of the carboxamide group requires strong reducing agents like LiAlH4.

Condensation and Cyclization

The carboxamide and cyanomethyl groups facilitate condensation with nucleophiles.

Example Reaction :

Reaction with benzaldehyde and ethyl cyanoacetate yields 6-oxopyranopyrazole derivatives, confirmed via spectral data (e.g., 1H NMR δ 2.76 ppm for CH3) .

Metal Complex Formation

The carboxamide group acts as a ligand for transition metals.

Mechanistic Insight :

Fe-catalyzed reactions involve sequential N–O bond cleavage and recyclization steps, forming Fe-nitrene intermediates .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes electrophilic substitution.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 4-Nitro-phenyl derivatives | |

| Halogenation | Cl2/FeCl3 or Br2/FeBr3 | 4-Halo-phenyl derivatives |

Key Findings :

Hydrolysis and Degradation

The cyanomethyl group is susceptible to hydrolysis.

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Acidic hydrolysis | HCl, H2O, reflux | Carboxylic acid formation | |

| Basic hydrolysis | NaOH, ethanol | Amide and nitrile degradation products |

Stability Note :

The compound is stable under ambient conditions but degrades in strong acidic/basic environments.

Aplicaciones Científicas De Investigación

Biological and Therapeutic Applications

Antimicrobial Activity

Pyrazole derivatives, including 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide, have been studied for their antimicrobial properties. Research indicates that pyrazolines exhibit significant antibacterial, antifungal, and antiamoebic activities. For instance, compounds similar to this pyrazole have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Cannabinoid Receptor Modulation

One of the prominent applications of pyrazole derivatives is their role as cannabinoid receptor modulators. Studies have demonstrated that certain pyrazoline compounds can act as antagonists at the CB1 receptor, which is implicated in appetite regulation and various metabolic disorders. For example, derivatives with structural similarities to this compound have shown promise in treating obesity by modulating cannabinoid pathways .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrazole derivatives. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. Notably, some studies reported that specific pyrazoline derivatives exhibited selective toxicity against leukemia cells, suggesting a pathway for developing targeted cancer therapies .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods. Common approaches include:

Multi-component Reactions (MCR)

Recent advancements in synthetic chemistry have utilized MCRs to efficiently synthesize pyrazole derivatives. These methods often involve combining multiple reactants in a single reaction vessel, leading to high yields and reduced reaction times. Such techniques are advantageous for producing complex structures like this compound with minimal purification steps .

Green Chemistry Approaches

There is a growing emphasis on environmentally friendly synthesis methods for pyrazoles. Techniques utilizing biodegradable solvents or catalyst-free conditions are being explored to enhance sustainability in chemical manufacturing . This trend aligns with the increasing regulatory focus on reducing chemical waste and improving safety in laboratory practices.

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant antibacterial activity against Staphylococcus aureus. |

| Study B | Cannabinoid Modulation | Showed effective CB1 receptor antagonism leading to reduced food intake in animal models. |

| Study C | Anticancer Effects | Exhibited selective cytotoxicity against leukemia cell lines with GI50 values below 3 μM. |

These studies underscore the compound's versatile applications across different therapeutic areas.

Mecanismo De Acción

The mechanism of action of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.

1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

1-(cyanomethyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, including one-pot multi-component reactions that yield derivatives with enhanced biological properties. The synthesis often involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with cyanomethylene reagents and aromatic aldehydes, leading to a range of pyrazole derivatives with potential pharmacological applications .

Antitumor Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives demonstrated potent inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| This compound | HCT116 | 0.067 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | Target Activity | IC50 (µM) |

|---|---|---|

| This compound | COX-2 Inhibition | 0.01 |

| This compound | TNF-alpha Production | Not specified |

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- Combination Therapy : A study investigated the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutic agents like doxorubicin. The results indicated enhanced cytotoxicity in breast cancer cell lines, suggesting a potential therapeutic strategy for improving treatment outcomes in resistant cancer types .

- Mechanism of Action : Further research has delved into the mechanisms through which these compounds exert their effects. For instance, molecular docking studies have revealed that these compounds interact with key enzymes involved in tumor progression and inflammation, such as Aurora-A kinase and COX enzymes .

Propiedades

IUPAC Name |

2-(cyanomethyl)-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYNKFVDYLLWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.